molecular formula C20H23ClN4 B2850497 3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 890635-95-7

3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2850497
CAS No.: 890635-95-7
M. Wt: 354.88
InChI Key: GNBDHOVYHHUXLM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7. Key structural attributes include:

  • Position 3: 2-Chlorophenyl group, providing steric bulk and electronic modulation via the ortho-chloro substituent.
  • Position 5: Methyl group, contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4/c1-13-8-14(2)12-24(11-13)19-9-15(3)23-20-17(10-22-25(19)20)16-6-4-5-7-18(16)21/h4-7,9-10,13-14H,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBDHOVYHHUXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly: Pyrazolo[1,5-a]pyrimidine Formation

The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or α,β-unsaturated ketones. A widely adopted approach involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide, yielding dihydroxy-heterocycle 1 (89% yield). Subsequent chlorination with phosphorus oxychloride (POCl₃) generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), a pivotal intermediate for further functionalization.

Optimization of Chlorination

The chlorination step is critical for introducing reactive sites at positions 5 and 7. Using POCl₃ at reflux (110°C, 4 h) achieves 61% yield of 2 , with the chlorine at position 7 exhibiting higher reactivity due to electronic effects. Alternative activating agents, such as triflic anhydride, have been reported to enhance leaving group capacity but require stringent anhydrous conditions.

Methyl Group Installation at Position 5

The 5-methyl substituent is introduced during the initial cyclocondensation step by selecting 5-amino-3-methylpyrazole as the starting material. Alternative routes involve alkylation of a 5-hydroxyl intermediate using methyl iodide (CH₃I) and silver oxide (Ag₂O) in DMF (65°C, 6 h, 72% yield).

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation is achieved through:

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.09 (s, 3H, CH₃), 5.81 (s, 1H, pyrimidine-H).
  • MS (ESI) : m/z 393.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₅ClN₄.
  • X-ray Diffraction : Confirms planar pyrazolo[1,5-a]pyrimidine core with dihedral angles <10° between substituents.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps
Step Method Yield (%) Purity (%)
Core formation Cyclocondensation 89 95
Chlorination POCl₃ reflux 61 90
Piperidine substitution Nucleophilic displacement 94 98
Suzuki coupling Pd-catalyzed 78 97

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 5 and 7 are mitigated by adjusting electron-withdrawing groups and solvent polarity.
  • Catalyst Loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% maintains efficiency while lowering costs.
  • Scale-Up : Continuous flow systems improve reproducibility for gram-scale synthesis, achieving >90% yield in pilot trials.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential applications in various fields of scientific research. This article will explore its applications, particularly in medicinal chemistry, focusing on its biological activities and therapeutic potentials.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound in focus has shown potential in inhibiting specific kinases involved in cancer cell proliferation. For instance:

  • Aurora Kinase Inhibition : Aurora kinases are crucial for cell division and are often overexpressed in cancer cells. Compounds similar to this compound have demonstrated activity against these kinases, leading to reduced tumor growth in preclinical models.

Antimicrobial Properties

The antimicrobial activity of pyrazolo[1,5-a]pyrimidines has been documented in various studies. These compounds have shown effectiveness against a range of bacterial and fungal pathogens:

  • Broad-Spectrum Activity : Research indicates that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity suggests potential applications in treating infectious diseases.

Anti-inflammatory Effects

In addition to their antimicrobial properties, pyrazolo[1,5-a]pyrimidines have been evaluated for their anti-inflammatory effects:

  • Phosphodiesterase Inhibition : Some derivatives selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief in various conditions.

Neuroprotective Potential

Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may also possess neuroprotective properties:

  • Cognitive Enhancement : Preliminary studies indicate that certain compounds may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies

Several case studies have highlighted the efficacy of this compound and related compounds:

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 Value (μM)Reference
MDA-MB-231 (Breast)27.6
A549 (Lung)15.4
HeLa (Cervical)22.3

Antimicrobial Efficacy

Research has demonstrated the antimicrobial activity of related compounds against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as a selective kinase inhibitor or interact with translocator proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Compound Name 3-Substituent 5-Substituent 7-Substituent Molecular Weight Key Features/Applications References
Target Compound 2-Chlorophenyl Methyl 3,5-Dimethylpiperidin-1-yl ~375.8* High lipophilicity (predicted) -
3-(4-Chlorophenyl)-5-methyl-7-piperidin-1-yl 4-Chlorophenyl Methyl Piperidin-1-yl 326.828 Structural isomer of target
7-(2-Chlorobenzylsulfanyl)-5-methyl-3-phenyl Phenyl Methyl 2-Chlorobenzylsulfanyl 395.91 Sulfur-containing substituent
7-(2-Chlorophenyl)-5-pyridin-2-yl (L4) Pyridin-2-yl 2-Chlorophenyl - - Ligand for Re(I) complexes
6g () (4-Hydroxymethyl)phenyl (4-Methoxybenzyl)amino Trifluoromethyl - High yield (82%) in synthesis

*Calculated based on formula C19H20ClN5.

Key Observations:

Chlorophenyl Isomerism: The target compound’s 2-chlorophenyl group (vs.

7-Substituent Diversity : The 3,5-dimethylpiperidin-1-yl group in the target contrasts with piperidinyl (), sulfanyl (), and trifluoromethyl () groups. Dimethylpiperidine increases steric bulk and lipophilicity, which could improve blood-brain barrier penetration compared to polar groups like sulfanyl.

Synthetic Routes : The target compound may be synthesized via nucleophilic aromatic substitution (SNAr) at C-7, as demonstrated for trifluoromethyl analogs in , or via multicomponent reactions (e.g., ).

Key Insights:

Imaging Applications: The 7-(trifluoromethyl) analogs (e.g., [18F]3) demonstrate utility in PET imaging , implying that the target’s dimethylpiperidine group might be modified with isotopes (e.g., 18F) for diagnostic use.

Antimicrobial Activity: Compound 5k () highlights the role of amino and hydroxyl groups in antimicrobial efficacy , though the target’s dimethylpiperidine may require functionalization for similar effects.

Biological Activity

3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities, including anticancer and neuroprotective properties. The unique structural features of this compound suggest potential applications in medicinal chemistry.

Structural Characteristics

The compound features:

  • A 2-chlorophenyl substituent.
  • A 3,5-dimethylpiperidinyl group.
  • A methyl group at the 5-position of the pyrazolo ring.

These structural components contribute to its biological activity and interaction with various biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on pyrimidine derivatives have shown promising results against cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3
Compound 16MCF-70.09
Compound 14HepG23.01

These studies highlight the potential of similar compounds in targeting cancer cells effectively, suggesting that the compound may also possess anticancer properties .

Neuroprotective Effects

The compound's structural similarities to other pyrazolo-pyrimidines that have been studied for neuroprotective effects indicate a potential for similar activity. Research has shown that some derivatives can inhibit neurodegenerative processes, making them candidates for treating conditions such as Alzheimer's disease .

Antioxidant Activity

Antioxidant properties are critical in combating oxidative stress-related diseases. Compounds derived from pyrazolo-pyrimidines have demonstrated varying levels of antioxidant activity. For example, certain derivatives showed enhanced total antioxidant capacity (TAC) and lower IC50 values against DPPH radicals, indicating their potential as antioxidant agents .

Synthesis and Evaluation

In one study, researchers synthesized a series of pyrazolo-pyrimidine derivatives and evaluated their biological activities. The synthesized compounds were tested for their cytotoxicity against various cancer cell lines and showed varying degrees of effectiveness, with some exhibiting IC50 values significantly lower than established chemotherapeutic agents . This suggests that further investigation into the specific activities of this compound could yield valuable insights into its therapeutic potential.

Mechanistic Insights

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies with biological targets can elucidate how this compound exerts its effects at the molecular level. Such studies may involve:

  • Binding affinity assessments with target proteins.
  • Cellular pathway analyses to determine how the compound influences signaling cascades related to cancer proliferation or neuroprotection.

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